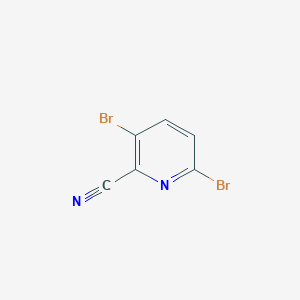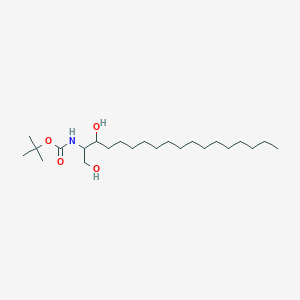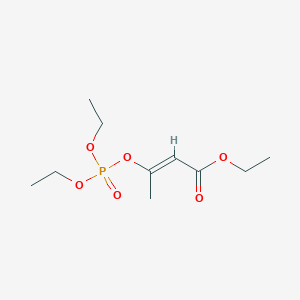
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate is an organic compound with the molecular formula C10H19O6P. It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom that is part of an ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate can be synthesized through the reaction of vinyl phosphates with organometallic reagents. For example, functionalized vinyl phosphates can be smoothly converted into trisubstituted buta-1,3-dienes via reaction with aryllithium reagents . Another method involves the reaction of vinyl phosphordiamidates with Grignard reagents to produce α,β-unsaturated ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reactions, optimized for yield and purity. This would likely include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Aryllithium Reagents: Used in the synthesis of trisubstituted buta-1,3-dienes.
Grignard Reagents: Utilized in the formation of α,β-unsaturated ketones.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
Trisubstituted Buta-1,3-Dienes: Formed via reaction with aryllithium reagents.
α,β-Unsaturated Ketones: Produced through reactions with Grignard reagents.
Scientific Research Applications
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Agrochemistry: May be used in the development of new agrochemicals with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate involves its ability to participate in various chemical reactions due to the presence of the phosphonate ester group. This group can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of the compound into different products. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate can be compared with other similar compounds such as:
Ethyl 2-diethoxyphosphorylprop-2-enoate: Another phosphonate ester with similar reactivity but different structural features.
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate: Contains a sulfur atom in place of an oxygen atom, leading to different chemical properties.
Ethyl 2-(diethoxyphosphoryl)butanoate: A related compound with a different carbon chain length and substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H19O6P |
|---|---|
Molecular Weight |
266.23 g/mol |
IUPAC Name |
ethyl (E)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8+ |
InChI Key |
JHCCEPMFFLZBLL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/OP(=O)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-methylamino]-N-propylbenzamide](/img/structure/B12296433.png)
![(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol](/img/structure/B12296440.png)
![1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one](/img/structure/B12296442.png)
![N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide](/img/structure/B12296450.png)
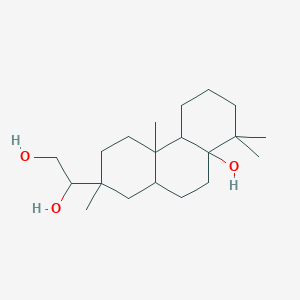
![azane;[(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B12296456.png)

![2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol](/img/structure/B12296471.png)
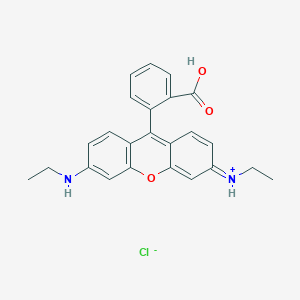
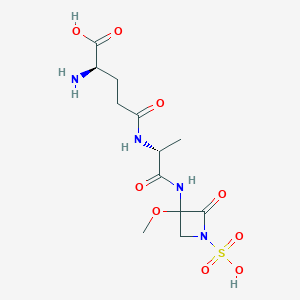
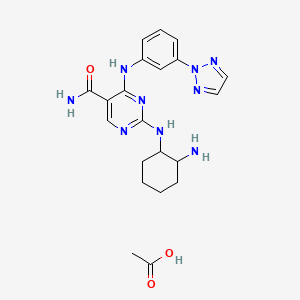
![3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione](/img/structure/B12296512.png)
